molecular formula C13H14FNO5S B7043597 4-[2-(4-Fluorophenyl)acetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid

4-[2-(4-Fluorophenyl)acetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid

Cat. No.: B7043597
M. Wt: 315.32 g/mol
InChI Key: WPKNMDWRYLBXOS-UHFFFAOYSA-N
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Description

4-[2-(4-Fluorophenyl)acetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid is a complex organic compound that features a thiazinane ring, a fluorophenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Fluorophenyl)acetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazinane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Fluorophenyl)acetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-[2-(4-Fluorophenyl)acetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-[2-(4-Fluorophenyl)acetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the thiazinane ring and carboxylic acid functionalities.

    2-(4-Fluorophenyl)ethylamine: Contains the fluorophenyl group and an amine functionality, differing in its overall structure and reactivity.

Uniqueness

4-[2-(4-Fluorophenyl)acetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid is unique due to its combination of a thiazinane ring, a fluorophenyl group, and a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)acetyl]-1,1-dioxo-1,4-thiazinane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO5S/c14-10-3-1-9(2-4-10)7-12(16)15-5-6-21(19,20)8-11(15)13(17)18/h1-4,11H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKNMDWRYLBXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(N1C(=O)CC2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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